(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid

Conformational analysis Peptidomimetic design X-ray crystallography

This compound is a Boc-protected, cis-configured 4-aryloxyproline derivative (C16H20ClNO5, MW 341.79 g/mol) bearing a 2-chlorophenoxy substituent at the 4-position of the pyrrolidine ring with (2S,4S) absolute stereochemistry. It belongs to the broader class of 4-aryloxyproline building blocks that have demonstrated critical utility as conformationally constrained amino acid surrogates in peptidomimetic drug discovery, particularly as P2 residues in HCV NS3 protease inhibitors and as key scaffold elements in AT1 receptor antagonists.

Molecular Formula C16H20ClNO5
Molecular Weight 341.78 g/mol
CAS No. 869682-11-1
Cat. No. B3161296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid
CAS869682-11-1
Molecular FormulaC16H20ClNO5
Molecular Weight341.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2Cl
InChIInChI=1S/C16H20ClNO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1
InChIKeyIZDZLCJBKPFIJC-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid (CAS 869682-11-1): A cis-4-Aryloxyproline Building Block for Constrained Peptidomimetic Design


This compound is a Boc-protected, cis-configured 4-aryloxyproline derivative (C16H20ClNO5, MW 341.79 g/mol) bearing a 2-chlorophenoxy substituent at the 4-position of the pyrrolidine ring with (2S,4S) absolute stereochemistry [1]. It belongs to the broader class of 4-aryloxyproline building blocks that have demonstrated critical utility as conformationally constrained amino acid surrogates in peptidomimetic drug discovery, particularly as P2 residues in HCV NS3 protease inhibitors [2] and as key scaffold elements in AT1 receptor antagonists [3]. The compound is supplied by multiple vendors including Santa Cruz Biotechnology (sc-309182), Matrix Scientific (023522), and Fujifilm Wako, typically at ≥95% purity for research-grade applications [1].

Why Generic Substitution of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid Is Not Advisable Without Quantitative Justification


Although multiple Boc-protected 4-aryloxyproline derivatives are commercially available, three structural features preclude simple interchangeability: (1) the (2S,4S) cis configuration at the pyrrolidine ring dictates the spatial orientation of the aryloxy side chain relative to the carboxylic acid, directly impacting backbone dihedral angles (ϕ, ψ) in incorporated peptides—the 4S diastereomer crystallographically adopts an endo ring pucker with extended ϕ, ψ values (~ –80°, 0° or –80°, +170°) while the 4R diastereomer adopts an exo pucker with compact ϕ (~ –60°), leading to divergent aryl group presentation [1]; (2) the ortho-chloro substituent on the phenoxy ring introduces distinct electronic (inductive withdrawal) and steric effects compared to unsubstituted phenoxy, para-chloro, or other halogen variants, altering both lipophilicity (predicted ACD/LogP of the unsubstituted phenoxy analog: 1.86 ) and potential halogen-bonding interactions; and (3) the Boc protecting group is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, whereas the corresponding Fmoc-protected analog (CAS 2973755-24-5) follows a different deprotection and coupling compatibility profile . The HCV NS3 protease inhibitor literature has explicitly demonstrated that modifying the 4-aryloxy P2 substituent alters inhibitor potency through conformational and steric effects on protease binding [2].

Quantitative Differentiation Evidence for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid Versus Closest Analogs


Conformational Differentiation: (2S,4S) cis-4-Aryloxyproline vs. (2S,4R) trans-4-Aryloxyproline — Crystallographic Backbone Dihedral Angle Comparison

The (2S,4S) cis configuration produces fundamentally different backbone conformational preferences compared to the (2S,4R) trans diastereomer. Crystallographic analysis of the closely analogous Boc-4S-(4-iodophenyl)hydroxyproline reveals that the 4S diastereomer exhibits a cis Boc-proline bond (ω = +1.4°), an endo pyrrolidine ring pucker, and backbone dihedral angles (ϕ, ψ) = (−76.5°, +1.4°), consistent with β-turn or extended conformations. In contrast, the 4R-diastereomer exhibits an exo ring pucker and a compact ϕ (~ −60°). These diastereomers present the 4-aryloxy substituent in highly divergent spatial orientations, dictating stereospecific application in molecular design [1]. The (2S,4S) configuration of the target compound therefore mandates its selection when a cis-aryloxy geometry with extended backbone ϕ is required.

Conformational analysis Peptidomimetic design X-ray crystallography

Ortho-Chloro vs. Unsubstituted Phenoxy: Predicted Lipophilicity and Molecular Weight Differentiation

The 2-chlorophenoxy substituent differentiates the target compound from the unsubstituted phenoxy analog (2S,4S)-Boc-4-phenoxyproline (CAS 147266-79-3, MW 307.34 g/mol) . The chlorine atom increases molecular weight by approximately 34 Da (341.79 vs. 307.34) and introduces inductive electron withdrawal (Hammett σ_m = 0.37 for Cl), which modulates the electron density of the ether oxygen and aryl ring. The predicted ACD/LogP of the unsubstituted phenoxy analog is 1.86 ; the 2-chloro substitution is expected to increase logP by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic chlorine (π ≈ 0.71), yielding an estimated logP of ~2.4–2.6 for the target compound. This enhanced lipophilicity can improve membrane permeability but may reduce aqueous solubility, a critical trade-off in lead optimization [1]. The ortho-chloro also introduces a potential halogen-bond donor site, which is absent in the unsubstituted phenoxy analog.

Lipophilicity Physicochemical properties SAR design

Protecting Group Orthogonality: Boc vs. Fmoc Protection Strategy for Solid-Phase Peptide Synthesis Compatibility

The Boc protecting group on the target compound provides acid-labile N-terminal protection that is orthogonal to the base-labile Fmoc strategy dominating modern SPPS. The corresponding Fmoc-protected analog, (4R)-1-Fmoc-4-(2-chlorophenoxy)-L-proline (CAS 2973755-24-5, MW 463.91, purity 97%), is also commercially available . Boc protection requires acidic deprotection conditions (e.g., TFA or HCl/dioxane), making the target compound compatible with Boc-strategy SPPS or solution-phase synthesis where Fmoc deprotection conditions (piperidine/DMF) would be incompatible with other protecting groups. Conversely, if Fmoc-strategy SPPS is the intended application, the Fmoc analog should be procured instead [1]. This orthogonal protecting group choice is a binary procurement decision criterion: the wrong protecting group renders the building block incompatible with the intended synthetic protocol.

Solid-phase peptide synthesis Protecting group strategy Synthetic chemistry

P2 Aryloxyproline Modification in HCV NS3 Protease Inhibitors: Class-Level Quantitative Potency Evidence for 4-Aryloxyproline Scaffolds

The 4-aryloxyproline scaffold has been validated as a critical P2 residue in HCV NS3/4A protease inhibitors. Orvieto et al. (2003) reported that hybrid inhibitors incorporating quinolyloxyproline as the P2 fragment achieved an IC50 of 54 nM against the HCV NS3 protease in a biochemical assay, with molecular modeling confirming that the 4-aryloxy substituent exploits interactions in the S2 pocket [1]. Goudreau et al. (2004) demonstrated through comparative transferred NOE NMR that three distinct tetrapeptide inhibitors differing only at the 4-aryloxy-substituted P2 proline position adopted different bound conformations, and that iterative design of a new P2 aromatic substituent significantly increased inhibitor potency [2]. While these studies did not specifically employ the 2-chlorophenoxy variant, they establish that the 4-aryloxyproline P2 position is a potency-determining structural element where the nature of the aryl substituent (including halogen substitution pattern) directly modulates target affinity.

HCV NS3 protease Peptidomimetic inhibitors Structure-activity relationship

4-Aryloxyproline Introduction Yields 100-Fold Potency Enhancement in AT1 Receptor Antagonists: Class-Level Evidence for the Scaffold's Pharmacophoric Value

Bowers-Nemia and Joullie (1994) demonstrated that the introduction of a 4-phenoxyproline residue via an amide linkage to an imidazole-based AT1 receptor antagonist scaffold resulted in a compound with approximately 100-fold greater in vitro potency compared to the parent compound lacking the phenoxyproline moiety [1]. The parent compound (1a-c) exhibited only modest in vitro potency (pA2 = 7.0 in rabbit aorta contractile assay), while the incorporation of 4-phenoxyproline yielded highly potent antagonists. Further SAR studies on the aryl ring demonstrated that diverse aryl substituents were tolerated, yielding potent antagonists across a range of structural diversity. This class-level finding establishes the 4-aryloxyproline scaffold as a validated pharmacophoric element for AT1 receptor antagonism, providing a rationale for procuring specific aryloxy variants—including 2-chlorophenoxy-substituted analogs—for AT1 receptor-targeted drug discovery programs [2].

Angiotensin AT1 receptor GPCR antagonists Peptidomimetic SAR

Procurement-Relevant Application Scenarios for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid Based on Quantitative Evidence


HCV NS3/4A Protease Inhibitor Lead Optimization: P2 Residue SAR Exploration

Medicinal chemistry teams pursuing HCV NS3/4A protease inhibitors can employ this compound as a P2 building block for systematic SAR exploration. The HCV NS3 protease inhibitor literature demonstrates that 4-aryloxyproline P2 residues directly modulate inhibitor potency, with optimized quinolyloxyproline variants achieving IC50 values of 54 nM in biochemical assays [1]. The 2-chlorophenoxy substituent provides distinct electronic and steric properties compared to the quinolyloxy or unsubstituted phenoxy variants previously explored, offering a differentiated vector for optimizing S2 pocket interactions. The Boc protecting group enables incorporation via solution-phase peptide coupling or Boc-strategy SPPS.

Conformationally Constrained Peptidomimetic Design Exploiting cis-4-Aryloxyproline Geometry

Researchers designing peptidomimetics requiring a cis-4-aryloxyproline residue with extended backbone ϕ (~ −80°) and endo ring pucker should select this (2S,4S) diastereomer. Crystallographic evidence from Forbes, Zondlo et al. (2016) demonstrates that the 4S-aryloxyproline diastereomer presents the aryl group in a spatially distinct orientation versus the 4R diastereomer, with fundamentally different ϕ, ψ preferences and ring pucker direction [2]. These conformational differences are not subtle—they determine whether the aryl group can access a given binding pocket in a target protein. The (2S,4S) configuration is therefore mandatory when the target binding site requires an extended proline backbone with the aryl group oriented in the cis configuration.

AT1 Receptor Antagonist Development Using 4-Aryloxyproline Pharmacophore Strategy

Drug discovery programs targeting the angiotensin II AT1 receptor can leverage the validated 4-aryloxyproline pharmacophore strategy. The foundational SAR by Bowers-Nemia and Joullie (1994) demonstrated that 4-phenoxyproline incorporation yields approximately 100-fold potency enhancement in AT1 antagonist scaffolds [3]. The 2-chlorophenoxy variant extends this SAR by introducing ortho-chloro substitution, which can enhance lipophilicity (estimated ΔlogP ~ +0.5–0.7 vs. unsubstituted phenoxy) and provide halogen-bonding potential. Given that the original SAR showed broad tolerance for diverse aryl substituents, the 2-chlorophenoxy analog represents a logical next-step probe for optimizing potency, selectivity, and pharmacokinetic properties in AT1 antagonist leads.

Bioorthogonal Chemistry Precursor via Aryl Halide Functionalization

The aryl chloride moiety in the 2-chlorophenoxy group provides a potential handle for transition metal-catalyzed cross-coupling reactions, analogous to the Suzuki and Sonogashira reactivity demonstrated for 4-iodophenyl hydroxyproline derivatives by Forbes, Zondlo et al. (2016) [2]. While aryl chlorides are less reactive than aryl iodides in cross-coupling, they can be activated under appropriate catalytic conditions (e.g., using Pd catalysts with electron-rich phosphine ligands). This positions the compound as a precursor for late-stage diversification via C–C bond formation, where the Boc-protected amino acid can first be incorporated into a peptide, followed by palladium-catalyzed functionalization of the chlorophenoxy group to introduce additional molecular diversity.

Quote Request

Request a Quote for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-phenoxy)-2-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.